molecular formula C23H24O2 B14271538 2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one CAS No. 160567-00-0

2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one

Cat. No.: B14271538
CAS No.: 160567-00-0
M. Wt: 332.4 g/mol
InChI Key: FNNAGDBRNYPRST-UHFFFAOYSA-N
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Description

2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is an organic compound that features a benzoyl group attached to a cyclooctene ring and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the phenylethanone moiety: This could be done through a series of substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the ketone groups to alcohols.

    Substitution: Various substitution reactions could occur, particularly at the benzoyl or phenylethanone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Conditions might involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Research might explore any potential biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Synthesis: Possible use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylcyclooct-3-en-1-one: Lacks the phenylethanone moiety.

    1-Phenylethan-1-one: Lacks the cyclooctene and benzoyl groups.

Uniqueness

2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is unique due to the combination of the cyclooctene ring, benzoyl group, and phenylethanone moiety, which may confer unique chemical and physical properties.

Properties

CAS No.

160567-00-0

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-benzoylcyclooct-3-en-1-yl)-1-phenylethanone

InChI

InChI=1S/C23H24O2/c24-22(18-11-6-3-7-12-18)17-20-15-5-1-2-10-16-21(20)23(25)19-13-8-4-9-14-19/h3-4,6-14,16,20-21H,1-2,5,15,17H2

InChI Key

FNNAGDBRNYPRST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C=CC1)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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